molecular formula C16H12F2N2O2S B2875494 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 325988-75-8

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2875494
CAS No.: 325988-75-8
M. Wt: 334.34
InChI Key: RQHVNKDTQHDMEB-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . This molecule is composed of a 4-ethoxy-benzothiazole group linked via an amide bond to a 2,6-difluorobenzamide moiety. The specific presence of the 2,6-difluorobenzamide motif is of significant research interest, as this chemical pattern is established as a critical pharmacophore for the inhibition of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . Conformational studies indicate that the fluorine atoms in this motif induce a non-planar geometry, which enhances hydrophobic interactions with key residues like Val203, Val207, and Asn263 in the allosteric binding pocket of FtsZ, thereby potentiating anti-staphylococcal activity . The core benzothiazole structure is extensively investigated for its wide pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties . This combination of a bioactive heterocycle with a targeted benzamide motif makes this compound a valuable chemical tool for researchers exploring new avenues in antibacterial drug discovery, particularly against challenging pathogens like Staphylococcus aureus . It is also useful for structure-activity relationship (SAR) studies and as a building block for developing more potent inhibitors. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHVNKDTQHDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The compound’s interaction with these enzymes disrupts their normal function, leading to bacterial cell death . In biological studies, it has been shown to interact with various receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3j)

  • Structure : Replaces the 4-ethoxy group with 6-chloro and 5-fluoro substituents on the benzothiazole ring.
  • Synthesis : Prepared via coupling of 2,6-difluorobenzoyl chloride with a substituted benzothiazole amine, yielding 70% .
  • Properties : Higher melting point (247–249°C) compared to the ethoxy analogue, likely due to increased halogen-induced crystallinity.
  • Applications: Not explicitly stated but inferred to target similar biological pathways due to shared benzothiazole and difluorobenzamide motifs.

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (5)

  • Structure : Substitutes the benzothiazole ring with a thiazole ring bearing a 3,4-dichlorophenyl group.
  • Synthesis : Uses HATU/DIPEA-mediated coupling in DMF, achieving a low yield (22%) due to steric hindrance from the dichlorophenyl group .
  • Biological Relevance : Tested as a c-Abl kinase activator, suggesting divergent applications compared to pesticidal benzothiazole derivatives.

Urea-Linked Derivatives

Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

  • Structure : Replaces the benzothiazole-amide linkage with a urea group.
  • Applications : A commercial insect growth regulator (IGR) targeting chitin synthesis, widely used in agriculture .
  • Safety : Classified as an environmentally hazardous substance (UN3082) due to aquatic toxicity .

Teflubenzuron and Hexaflumuron

  • Structural Variations : Feature urea linkages with halogenated or fluorinated aryl groups (e.g., 3,5-dichloro-2,4-difluorophenyl in teflubenzuron) .
  • Efficacy : Exhibit broader-spectrum insecticidal activity but higher persistence in ecosystems compared to benzothiazole-based analogues.

Other 2,6-Difluorobenzamide Derivatives

Lufenuron (N-{{{4-{2-Chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide)

  • Structure: Integrates a trifluoromethylphenoxy group, enhancing lipophilicity and membrane permeability .
  • Applications : Effective against Lepidoptera larvae, with a longer residual activity than Diflubenzuron.

Etoxazole

  • Structure: Derived from N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide, featuring a tert-butylphenoxy group.
  • Synthesis : Utilizes xylene and caustic soda, differing from the target compound’s likely solution-phase coupling methods .

Comparative Analysis

Physicochemical and Spectral Properties

Compound Substituents Melting Point (°C) IR ν(C=O) (cm⁻¹) Yield Key Applications
Target Compound 4-ethoxy-benzothiazole Not reported ~1660–1682* Not reported Hypothesized IGR
3j 6-Cl,5-F-benzothiazole 247–249 1663–1682 70% Research chemical
Compound 5 3,4-Cl₂-phenyl-thiazole Not reported Not reported 22% Kinase modulation
Diflubenzuron Urea-linked 4-Cl-phenyl Not reported ~1680–1700 High Commercial IGR
Lufenuron CF₃-phenoxy Not reported ~1665–1685 Not reported Agricultural insecticide

*Inferred from similar hydrazinecarbothioamides in .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, anticancer, and other therapeutic effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12F2N2OS
  • Molecular Weight: 290.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key findings include:

1. Antibacterial Activity

Research indicates that compounds with benzothiazole moieties often exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains.

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
F17Xanthomonas oryzae0.5 µg/mL
Benzothiazole DerivativeE. coli10 µg/mL
N-(4-Ethoxy...)Staphylococcus aureus5 µg/mL

These results suggest that this compound may exhibit similar antibacterial properties due to its structural similarity to other effective compounds.

2. Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer potential. A study demonstrated that certain benzothiazole compounds inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial growth and cancer cell metabolism.
  • Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

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